gamma-Amanitin
Overview
Description
Gamma-Amanitin is a cyclic peptide composed of eight amino acids. It belongs to the amatoxin group, which is a class of toxins found in several species of the Amanita genus, including the death cap (Amanita phalloides) and the destroying angel (Amanita virosa and Amanita bisporigera) . This compound is highly toxic and inhibits RNA polymerase II, thereby disrupting the synthesis of messenger RNA and proteins, which can be fatal .
Mechanism of Action
Target of Action
Gamma-Amanitin, a cyclic peptide of eight amino acids , primarily targets the DNA-directed RNA polymerase II subunit RPB1 . This enzyme plays a crucial role in catalyzing the transcription of DNA into RNA using the four ribonucleoside triphosphates as substrates .
Mode of Action
This compound interacts with its target by binding tightly to the RNA polymerase II enzyme . This binding severely inhibits translocation along the DNA template, thereby disrupting the synthesis of mRNA and proteins . This interaction is irreversible and potent, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription pathway . By inhibiting RNA polymerase II, this compound prevents the transcription of DNA into mRNA . This inhibition disrupts the normal functioning of the cell and can lead to cell death .
Pharmacokinetics
It is known that this compound is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification.
Result of Action
The molecular effect of this compound’s action is the inhibition of RNA polymerase II, which disrupts the synthesis of mRNA and proteins . On a cellular level, this leads to cell death . In the context of cancer therapy, this compound has shown promising therapeutic effects and good tolerance in preclinical experiments .
Biochemical Analysis
Biochemical Properties
Gamma-Amanitin selectively inhibits Eukaryotic RNA polymerase II by binding tightly to the enzyme and severely inhibits translocation along the DNA template . This action disrupts the synthesis of mRNA and proteins .
Cellular Effects
This compound’s inhibition of RNA polymerase II leads to a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This inhibition disrupts cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically RNA polymerase II . It inhibits this enzyme, leading to changes in gene expression by disrupting the synthesis of mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound displays time- and concentration-dependent cytotoxicity . Over time, it can cause significant increases in intracellular ATP levels . It also leads to a significant increase in total and reduced glutathione .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can lead to severe liver damage . Recent studies have shown promising therapeutic effects and good tolerance in primates when used in antibody-drug conjugates .
Metabolic Pathways
This compound is involved in the inhibition of the RNA polymerase II pathway . This inhibition disrupts the synthesis of mRNA, affecting the metabolic flux and metabolite levels within the cell .
Transport and Distribution
Due to its high toxicity and its ability to inhibit RNA polymerase II, it is likely that it is quickly transported to vital organs .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with RNA polymerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Amanitin involves complex peptide synthesis techniques. One of the key challenges is the diastereoselective sulfoxidation to produce the desired ®-sulfoxide form. This process requires high-yielding and diastereoselective approaches .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its high toxicity and limited commercial applications. the extraction from Amanita mushrooms remains a primary source. Advanced chromatographic techniques, such as affinity column chromatography and liquid chromatography-high-resolution tandem mass spectrometry, are employed for the detection and analysis of this compound .
Chemical Reactions Analysis
Types of Reactions: Gamma-Amanitin undergoes various chemical reactions, including oxidation and peptide bond formation. The sulfoxidation reaction is particularly significant in its synthesis .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used for sulfoxidation.
Peptide Bond Formation: Standard peptide coupling reagents like carbodiimides (e.g., EDC, DCC) and activating agents (e.g., HOBt, HOAt) are used.
Major Products: The primary product of these reactions is this compound itself, with specific modifications depending on the synthetic route employed .
Scientific Research Applications
Gamma-Amanitin has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and sulfoxidation reactions.
Comparison with Similar Compounds
Alpha-Amanitin: Another amatoxin with similar toxicity and mechanism of action.
Beta-Amanitin: Shares structural similarities but differs in its specific amino acid composition.
Amaninamide: A less toxic analog with modifications in the indole ring.
Uniqueness: Gamma-Amanitin is unique due to its specific amino acid sequence and the presence of a sulfoxide group, which plays a crucial role in its binding affinity and toxicity . Its high specificity for RNA polymerase II makes it a valuable tool in molecular biology and toxicology research .
Properties
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGJJRMKGDTEC-ZUROAWGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](C)O)C5=C(N3)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |
Details | Gosselin, R.E., H.C. Hodge, R.P. Smith, and M.N. Gleason. Clinical Toxicology of Commercial Products. 4th ed. Baltimore: Williams and Wilkins, 1976., p. III-12 | |
Record name | GAMMA-AMANITIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13567-11-8 | |
Record name | GAMMA-AMANITIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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